molecular formula C10H12N2 B2412157 1-ethyl-1H-indol-5-amine CAS No. 220844-49-5

1-ethyl-1H-indol-5-amine

Cat. No.: B2412157
CAS No.: 220844-49-5
M. Wt: 160.22
InChI Key: IUYBQQPHRWZTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. The indole ring system is composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is prevalent in many biologically active molecules, making indole derivatives crucial in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H-indol-5-amine typically involves the alkylation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles. For this compound, the starting material is usually 5-nitroindole, which undergoes reduction to form 5-aminoindole. This intermediate is then alkylated with ethyl halides under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-5-carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-1H-indol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-indol-5-amine involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. For instance, indole derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indol-5-amine
  • 1-ethyl-1H-indol-3-amine
  • 1-ethyl-2-methyl-1H-indol-5-amine

Comparison

1-ethyl-1H-indol-5-amine is unique due to its specific substitution pattern on the indole ring. This substitution influences its chemical reactivity and biological activity. Compared to 1-methyl-1H-indol-5-amine, the ethyl group provides different steric and electronic effects, potentially altering its interaction with biological targets. Similarly, the position of the amino group in this compound distinguishes it from 1-ethyl-1H-indol-3-amine, affecting its chemical properties and applications .

Properties

IUPAC Name

1-ethylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYBQQPHRWZTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.